molecular formula C10H18O B14712774 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol CAS No. 13066-52-9

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol

Cat. No.: B14712774
CAS No.: 13066-52-9
M. Wt: 154.25 g/mol
InChI Key: BZGOFTKKVGRZBT-UHFFFAOYSA-N
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Description

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol that features a hexenyl chain with a methyl and isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al.

    Reduction: Formation of 5-Methyl-2-(prop-1-en-2-yl)hexane-1-ol.

    Substitution: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl chloride.

Scientific Research Applications

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

13066-52-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-5-en-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h10-11H,1,3,5-7H2,2,4H3

InChI Key

BZGOFTKKVGRZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(CO)C(=C)C

Origin of Product

United States

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